

BAY1163877: A Technical Guide for Researchers

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Compound of Interest

Compound Name: BAY1163877

Cat. No.: B1191585

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An In-depth Analysis of the Pan-FGFR Inhibitor Rogaratinib

BAY1163877, also known as Rogaratinib, is a potent and selective small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.^{[1][2][3]} This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.

Chemical Structure and Properties

Rogaratinib is a synthetic organic compound with a complex heterocyclic structure.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl]piperazin-2-one	[1]
Synonyms	BAY-1163877, Rogaratinib	[1]
Molecular Formula	C23H26N6O3S	[2][3]
Molecular Weight	466.56 g/mol	[2][3]
CAS Number	1443530-05-9	[2][3]
Appearance	White to light yellow solid	[2]
SMILES	<chem>O=C1NCCN(CC2=C(COC)C(C3=CC4=CC(C)=CC(OC)=C4S3)=C5C(N)=NC=NN52)C1</chem>	[2]
Solubility	DMSO: 8 mg/mL (17.14 mM)	[3]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[3][5]

Mechanism of Action

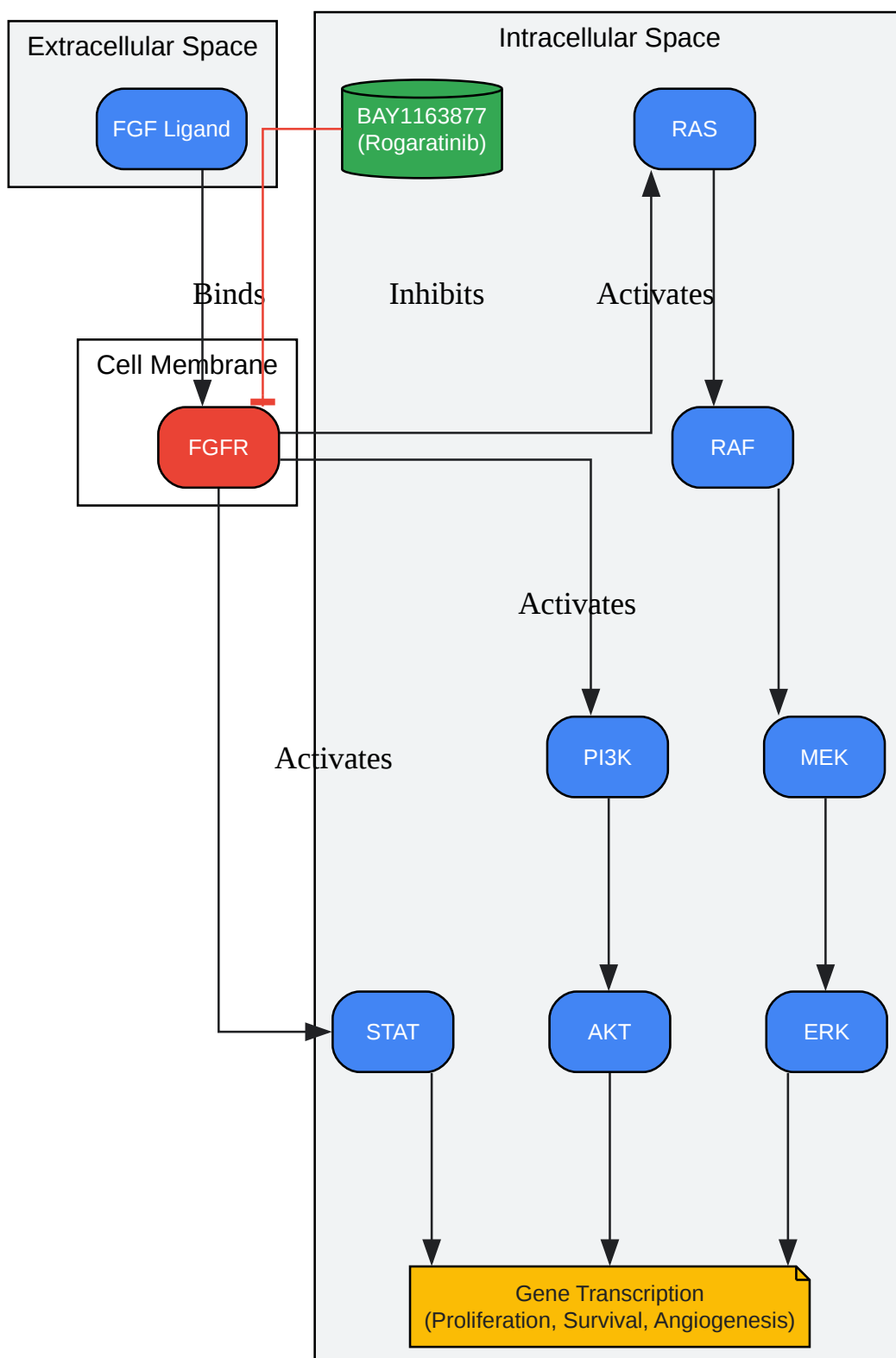
BAY1163877 is a pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[3][4][6] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the FGFRs and thereby blocking the downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[6][7] Aberrant activation of FGFR signaling has been implicated in the development of various cancers, making it a key therapeutic target.[6]

The inhibitory activity of Rogaratinib against different FGFR subtypes is summarized below:

Target	IC50	Source
FGFR1	1.8 nM (in another source, 11.2 nM)	[3]
FGFR2	<1 nM	[2][3]
FGFR3	9.2 nM (in another source, 18.5 nM)	[3]
FGFR4	1.2 nM (in another source, 201 nM)	[3]
VEGFR3/FLT4	127 nM	[2]

Signaling Pathway

BAY1163877 inhibits the FGFR signaling pathway, which plays a crucial role in tumorigenesis. The simplified signaling cascade is depicted below.



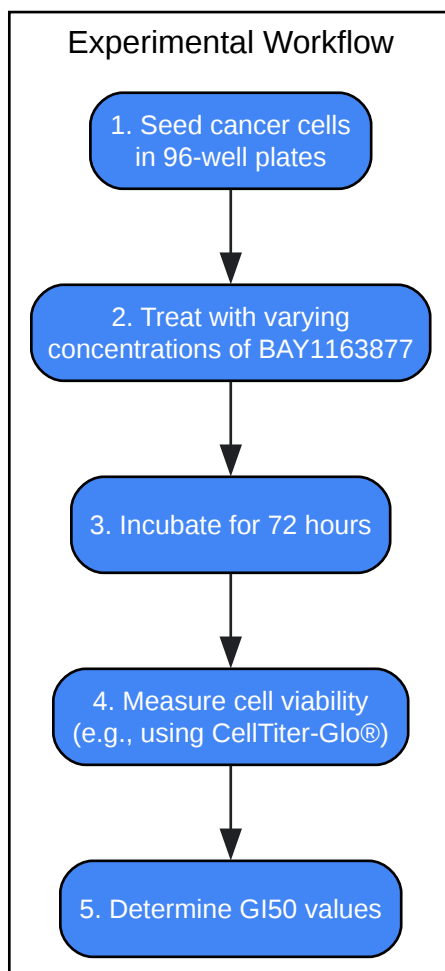
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Caption: Simplified FGFR signaling pathway and the inhibitory action of **BAY1163877**.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effect of **BAY1163877** on cancer cell lines.



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Caption: Workflow for an in vitro cell proliferation assay to evaluate **BAY1163877** efficacy.

Methodology:

- Cell Seeding: Cancer cell lines, such as H1581 and DMS114 which are known to be sensitive to Rogaratinib, are seeded in 96-well plates at an appropriate density.[2]

- **Compound Treatment:** The following day, cells are treated with a serial dilution of **BAY1163877** (dissolved in 100% DMSO for in vitro studies) or a vehicle control.^[7]
- **Incubation:** Plates are incubated for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).^[7]
- **Viability Assessment:** Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.^[7]
- **Data Analysis:** The half-maximal growth inhibitory concentration (GI₅₀) is calculated from the dose-response curves.

In Vivo Tumor Xenograft Studies

This protocol outlines the procedure for evaluating the in vivo efficacy of **BAY1163877** in animal models.

Methodology:

- **Vehicle Preparation:** For in vivo studies, **BAY1163877** or its HCl salt (BAY 1213802) can be formulated in a vehicle consisting of 10% ethanol, 40% Solutol® HS 15, and 50% water at pH 4.^[7]
- **Animal Models:** Immunocompromised mice are subcutaneously implanted with human tumor xenografts (e.g., from FGFR-amplified cell lines).
- **Treatment Administration:** Once tumors reach a palpable size, animals are randomized into treatment and control groups. **BAY1163877** is administered orally.
- **Tumor Measurement:** Tumor volume and body weight are measured regularly throughout the study.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size, and the anti-tumor efficacy of **BAY1163877** is assessed by comparing tumor growth between the treated and control groups.

Clinical Development

BAY1163877 (Rogaratinib) has been investigated in clinical trials for the treatment of various advanced solid tumors with FGFR alterations, including urothelial carcinoma and sarcoma.[8][9][10][11] These trials aim to evaluate the safety, tolerability, and preliminary efficacy of Rogaratinib as a monotherapy or in combination with other anti-cancer agents.[8][10][11]

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